molecular formula C20H29NO4 B3233102 2-(4-(Tert-butyl)phenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone CAS No. 1351586-66-7

2-(4-(Tert-butyl)phenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone

Cat. No. B3233102
CAS RN: 1351586-66-7
M. Wt: 347.4
InChI Key: ZPCYKRHAZBITAJ-UHFFFAOYSA-N
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Description

2-(4-(Tert-butyl)phenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been found to have promising properties that could be useful in a variety of research settings.

Mechanism of Action

The mechanism of action of TAK-659 involves the inhibition of several signaling pathways that are involved in cancer cell growth and survival. Specifically, TAK-659 targets the Bruton's tyrosine kinase (BTK) pathway, which is essential for the survival and proliferation of B-cell malignancies. TAK-659 also inhibits the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in the regulation of cell growth and survival. By targeting these pathways, TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation.
Biochemical and physiological effects:
TAK-659 has been found to have several biochemical and physiological effects that are relevant to its potential applications in scientific research. In preclinical studies, TAK-659 has been shown to inhibit the activation of BTK and downstream signaling pathways, resulting in the inhibition of cancer cell growth and survival. TAK-659 has also been found to induce apoptosis in cancer cells and enhance the anti-tumor activity of other cancer therapies. In addition, TAK-659 has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of using TAK-659 in lab experiments is its potent inhibitory effects on several signaling pathways that are involved in cancer cell growth and survival. This makes TAK-659 a promising candidate for the development of new cancer therapies. Another advantage of TAK-659 is its favorable pharmacokinetic properties, which make it suitable for oral administration and long-term treatment. However, one limitation of using TAK-659 in lab experiments is its specificity for BTK and PI3K pathways, which may limit its effectiveness in cancers that do not rely on these pathways for survival.

Future Directions

There are several future directions for the study of TAK-659 in scientific research. One direction is the development of TAK-659 as a standalone therapy for the treatment of B-cell malignancies and other cancers that rely on the BTK and PI3K pathways for survival. Another direction is the combination of TAK-659 with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their anti-tumor activity. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of TAK-659 in humans and to identify potential biomarkers of response to this compound.

Scientific Research Applications

TAK-659 has been studied for its potential applications in scientific research, particularly in the field of oncology. This compound has been found to have potent inhibitory effects on several signaling pathways that are involved in the growth and survival of cancer cells. In preclinical studies, TAK-659 has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. TAK-659 has also been found to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-19(2,3)16-5-7-17(8-6-16)23-15-18(22)21-11-9-20(10-12-21)24-13-4-14-25-20/h5-8H,4,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCYKRHAZBITAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Tert-butyl)phenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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